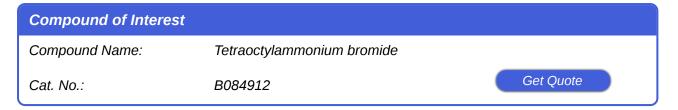


A Comprehensive Technical Guide to the Solubility of Tetraoctylammonium Bromide in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **tetraoctylammonium bromide** (TOAB) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where TOAB is utilized as a phase transfer catalyst, electrolyte, or surfactant.

Introduction

Tetraoctylammonium bromide (TOAB) is a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₇]₄N⁺Br⁻. Its structure, featuring a positively charged nitrogen atom at the core of four long alkyl chains, imparts unique solubility characteristics that are crucial for its diverse applications. Understanding the solubility of TOAB in different organic solvents is paramount for optimizing reaction conditions, designing efficient extraction processes, and formulating novel drug delivery systems. This guide offers a compilation of available solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of Tetraoctylammonium Bromide



Precise quantitative solubility data for **tetraoctylammonium bromide** across a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information. It is important to note that "soluble" is a qualitative descriptor and the actual saturation point may vary significantly between solvents. For precise applications, experimental determination of solubility is highly recommended.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	100 mg/mL[1]	Not Specified	Ultrasonic assistance may be needed.
Chloroform	CHCl₃	Soluble[2][3]	Not Specified	Qualitative observation.
Dichloromethane (DCM)	CH ₂ Cl ₂	Soluble[2][3]	Not Specified	Qualitative observation.
Acetone	C₃H ₆ O	Soluble[3]	Not Specified	Qualitative observation.
Methanol	СН₃ОН	Soluble[3]	Not Specified	Qualitative observation.
Water	H₂O	Sparingly Soluble[2][4]	Not Specified	Despite some reports of high solubility, the hydrophobic nature of the octyl chains suggests limited water solubility.

Experimental Protocol: Determination of Solid-Liquid Solubility



The following is a detailed methodology for the experimental determination of the solubility of **tetraoctylammonium bromide** in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for generating accurate solubility data.

Materials and Equipment

- Solute: High-purity **Tetraoctylammonium Bromide** (TOAB)
- · Solvent: High-purity organic solvent of interest
- Apparatus:
 - Analytical balance (± 0.1 mg)
 - Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)
 - Glass vials or flasks with airtight seals
 - Magnetic stir bars and stir plate (optional)
 - Syringes and syringe filters (e.g., 0.45 μm PTFE)
 - Volumetric flasks and pipettes
 - Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure

Step 1: Preparation of Saturated Solutions

- Add an excess amount of TOAB to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a solid phase is achieved.
- Accurately pipette a known volume of the organic solvent into each vial.
- Securely seal the vials to prevent solvent evaporation.

Step 2: Equilibration



- Place the vials in a thermostatic shaker bath set to the desired temperature.
- Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium
 is reached. The time required for equilibration should be determined experimentally by taking
 measurements at different time points until the concentration of the solute in the solution
 remains constant.

Step 3: Sample Collection and Preparation

- Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a
 pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid
 precipitation.
- Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
- Record the mass of the collected filtrate.
- Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

Step 4: Quantification

- Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or titration) to determine the concentration of TOAB.
- Prepare a calibration curve using standard solutions of TOAB of known concentrations.
- Calculate the concentration of TOAB in the original saturated solution, taking into account the dilution factor.

Step 5: Data Reporting

 Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100 mL), moles per liter (mol/L), or mole fraction.

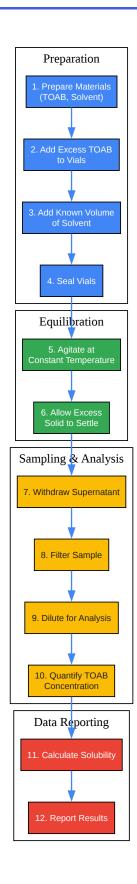


- Report the temperature at which the solubility was determined.
- Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of **tetraoctylammonium bromide**.

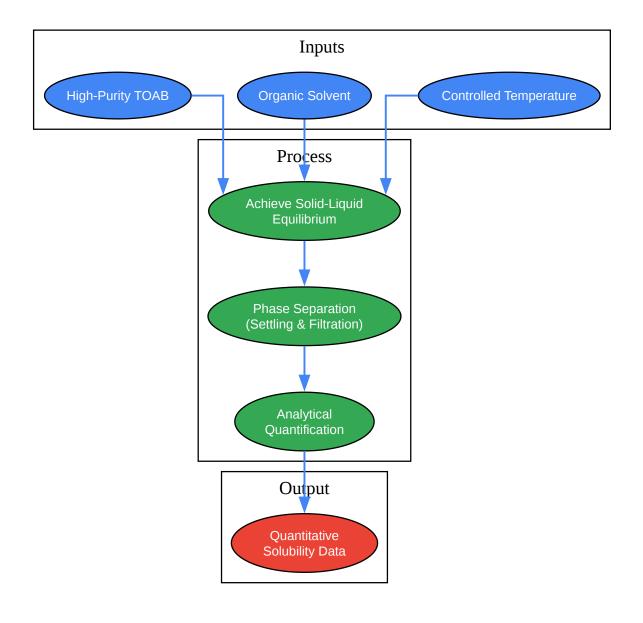




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Caption: Experimental workflow for solubility determination.





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Caption: Logical relationship of solubility determination.

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